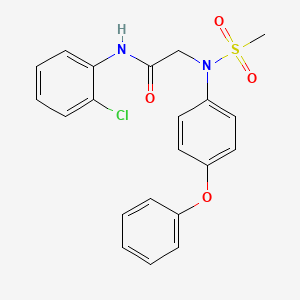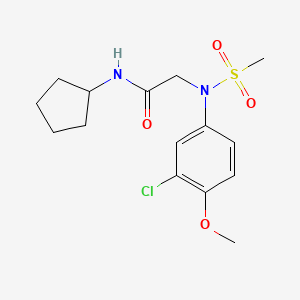![molecular formula C15H22N2O5S B3454398 N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3454398.png)
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
描述
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as DPI 3290, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body. In
科学研究应用
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research. Studies have shown that this compound 3290 can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) in vitro and in vivo (Bhattacharyya et al., 2002). This compound 3290 has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo (Bhattacharyya et al., 2002).
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, this compound 3290 has been shown to inhibit the activity of protein kinase C (PKC) and heat shock protein 90 (Hsp90) (Bhattacharyya et al., 2002). PKC is a family of enzymes that play a role in cell signaling, proliferation, and differentiation. Hsp90 is a chaperone protein that helps to fold and stabilize other proteins. Inhibition of PKC and Hsp90 by this compound 3290 can lead to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound 3290 has been shown to have several biochemical and physiological effects in the body. In addition to its anti-cancer and anti-inflammatory effects, this compound 3290 has been shown to inhibit angiogenesis (the formation of new blood vessels) and invasion of cancer cells (Bhattacharyya et al., 2002). This compound 3290 has also been shown to modulate the activity of certain ion channels in the body, such as the voltage-gated potassium channel (Kv1.3) (Wulff et al., 2005). This modulation can lead to the inhibition of T cell activation and proliferation, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 for lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This compound 3290 has been shown to have low toxicity in animal models, even at high doses (Bhattacharyya et al., 2002). However, one limitation of this compound 3290 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290. One area of interest is the development of more efficient synthesis methods for this compound 3290 and related compounds. Another area of interest is the investigation of the potential of this compound 3290 as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound 3290 and its potential therapeutic applications in cancer research and other fields.
Conclusion
In conclusion, this compound 3290 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound 3290 involves several steps, and it has been studied for its potential as an anti-cancer and anti-inflammatory agent. The mechanism of action of this compound 3290 involves its ability to inhibit the activity of certain enzymes and proteins in the body, and it has several biochemical and physiological effects. This compound 3290 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-12-6-7-13(14(10-12)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPGQXWQKQNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



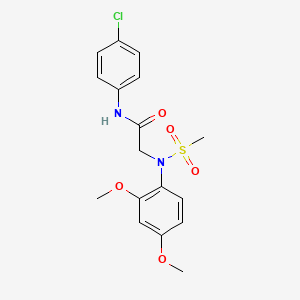
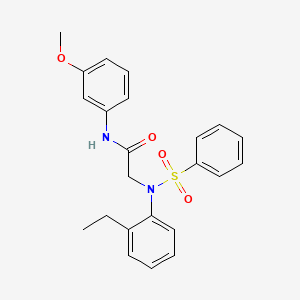
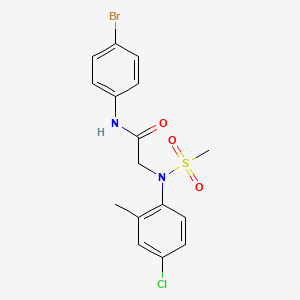

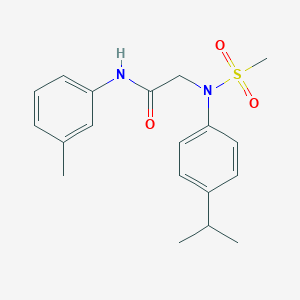
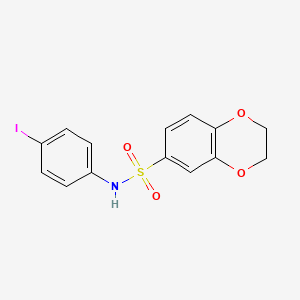
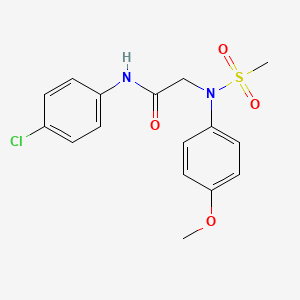
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3454371.png)

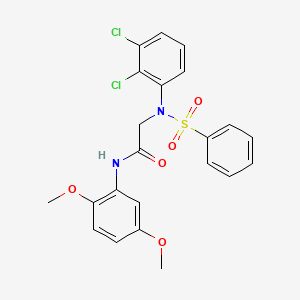
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)

